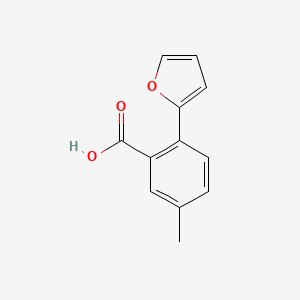
4-(Furan-2-YL)-3-hydroxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Furan-2-YL)-3-hydroxybenzoic acid is an organic compound that belongs to the class of furan derivatives Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Furan-2-YL)-3-hydroxybenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as furan-2-carboxylic acid and 3-hydroxybenzaldehyde.
Condensation Reaction: The furan-2-carboxylic acid is first converted to its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with 3-hydroxybenzaldehyde in the presence of a base such as pyridine to form the desired product.
Purification: The crude product is purified using recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods such as:
Catalytic Processes: Utilizing catalysts to enhance reaction rates and yields.
Continuous Flow Synthesis: Implementing continuous flow reactors to improve efficiency and scalability.
Green Chemistry Approaches: Employing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Furan-2-YL)-3-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The furan ring can be reduced to a tetrahydrofuran ring under hydrogenation conditions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of 4-(Furan-2-YL)-3-carboxybenzoic acid.
Reduction: Formation of 4-(Tetrahydrofuran-2-YL)-3-hydroxybenzoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(Furan-2-YL)-3-hydroxybenzoic acid has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents with antibacterial, antifungal, and anticancer properties.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be incorporated into polymers and materials with unique properties.
Biological Studies: It is used in studies to understand the biological activity and mechanisms of furan derivatives.
Mécanisme D'action
The mechanism of action of 4-(Furan-2-YL)-3-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Furan-2-carboxylic acid: A simpler furan derivative with a carboxylic acid group.
3-Hydroxybenzoic acid: A benzoic acid derivative with a hydroxyl group.
4-(Tetrahydrofuran-2-YL)-3-hydroxybenzoic acid: A reduced form of 4-(Furan-2-YL)-3-hydroxybenzoic acid.
Uniqueness
This compound is unique due to its combination of a furan ring and a hydroxybenzoic acid moiety, which imparts distinct chemical and biological properties
Propriétés
IUPAC Name |
4-(furan-2-yl)-3-hydroxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O4/c12-9-6-7(11(13)14)3-4-8(9)10-2-1-5-15-10/h1-6,12H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDTJYTGTXHXJPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=C(C=C(C=C2)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00688504 |
Source


|
| Record name | 4-(Furan-2-yl)-3-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00688504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261952-76-4 |
Source


|
| Record name | 4-(Furan-2-yl)-3-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00688504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-[4-(Piperidin-1-ylsulfonyl)phenyl]picolinic acid](/img/structure/B6395550.png)

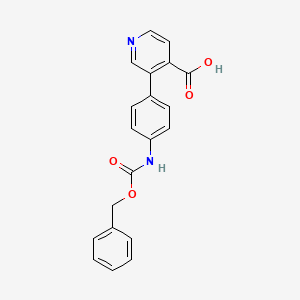
![6-Hydroxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]nicotinic acid](/img/structure/B6395558.png)
![3-[4-(Piperidin-1-ylsulfonyl)phenyl]picolinic acid](/img/structure/B6395559.png)
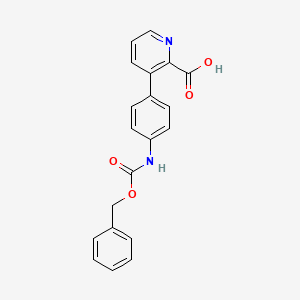
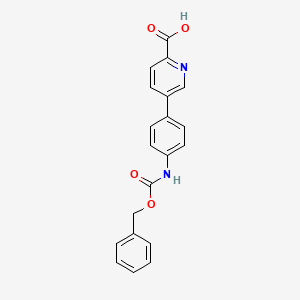
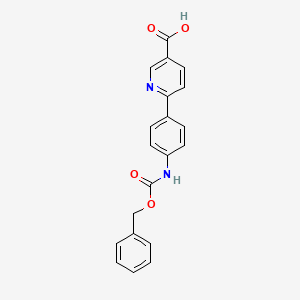
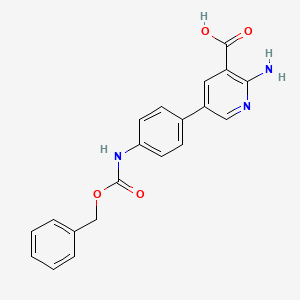
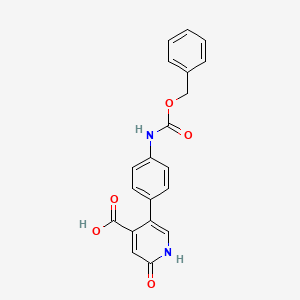
![2-oxo-5-[4-(phenylmethoxycarbonylamino)phenyl]-1H-pyridine-3-carboxylic acid](/img/structure/B6395602.png)
![2-chloro-5-[4-(phenylmethoxycarbonylamino)phenyl]pyridine-3-carboxylic acid](/img/structure/B6395613.png)
